Berninamycin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

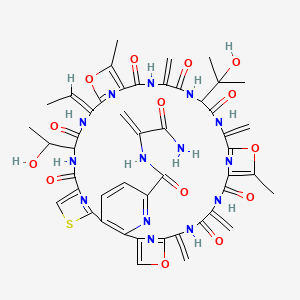

Berninamycins are a class of thiopeptide antibiotics with potent activity against Gram-positive bacteria . Berninamycin C is one of the minor metabolites produced by Streptomyces bernensis . It is postulated to have one less dehydroalanine unit attached to the carboxyl carbon of pyridine .

Synthesis Analysis

This compound is produced through the heterologous expression of the berninamycin (ber) biosynthetic gene cluster from marine-derived Streptomyces sp. SCSIO 11878 in different terrestrial model Streptomyces hosts . The implicated PSI produced by the strain was identified as this compound by HPLC-MS analysis .Molecular Structure Analysis

The structure of this compound was postulated to have one less dehydroalanine unit attached to the carboxyl carbon of pyridine . The structure was elucidated by detailed interpretation of NMR data and Marfey’s method .Chemical Reactions Analysis

This compound is a product of a complex posttranslational modification cascade . For berninamycin, it has been shown that intermediates that have not been macrocyclized or completely Ser/Thr dehydrated nevertheless possess the C-terminal amide group, pointing to its installation at an early stage .Physical and Chemical Properties Analysis

This compound has a molecular formula of C51H51N15O15S and a molecular weight of 1146.12 .Scientific Research Applications

Posttranslational Modifications and Biosynthesis

Berninamycin C, a pyridine-containing thiopeptide antibiotic, undergoes significant posttranslational modifications. The studies of Malcolmson et al. (2013) and De et al. (2021) highlight the genetic and biochemical pathways involved in its synthesis. Malcolmson et al. (2013) elucidated the gene cluster responsible for berninamycin's biosynthesis and its expression in Streptomyces, leading to various macrocyclic and linear forms of the compound. De et al. (2021) focused on the production of berninamycin in different Streptomyces hosts, leading to the discovery of new linearized berninamycins with varied antibacterial potency (Malcolmson et al., 2013) (De et al., 2021).

Isolation and Structural Analysis

Ninomiya and Kodani (2011) contributed to the structural identification and isolation of berninamycin A from Streptomyces atroolivaceus. This research is crucial for understanding the chemical structure and potential modifications of berninamycin compounds (Ninomiya & Kodani, 2011).

Synthesis of Berninamycin Segments

YamadaTakahiro et al. (2001) achieved the synthesis of the main dehydrohexapeptide segment of berninamycin B. This synthetic approach is vital for understanding the compound's structure and potentially for developing derivatives with enhanced properties (YamadaTakahiro et al., 2001).

Genome Mining for New Antibiotics

Schneider et al. (2018) reported the isolation of a new Streptomyces species from lichen, which showed close genetic homology to berninamycins. Their work underscores the potential of genome mining in discovering novel antibiotics with structural similarities to berninamycin (Schneider et al., 2018).

Interaction with Human Cells

Sayanjali et al. (2016) investigated the impact of Propionibacterium acnes, which produces a berninamycin-like thiopeptide, on human primary prostate cells. They explored how this thiopeptide influences cell cycle progression, providing insights into the cellular mechanisms of berninamycin-like compounds (Sayanjali et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of Berninamycin C research could involve further investigation into its biosynthetic pathways and potential applications. The distinct genomic signatures of conserved thiopeptide-associated genes will enable the continued mining of nature for novel compounds and processing enzymes .

Properties

IUPAC Name |

(17Z)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N14O14S/c1-12-26-46-61-32(24(9)76-46)42(71)52-19(4)37(66)62-34(48(10,11)73)43(72)54-21(6)45-60-31(23(8)75-45)41(70)51-18(3)36(65)53-20(5)44-57-28(15-74-44)33-25(13-14-27(55-33)38(67)50-17(2)35(49)64)47-58-29(16-77-47)39(68)59-30(22(7)63)40(69)56-26/h12-16,22,30,34,63,73H,2-6H2,1,7-11H3,(H2,49,64)(H,50,67)(H,51,70)(H,52,71)(H,53,65)(H,54,72)(H,56,69)(H,59,68)(H,62,66)/b26-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCSIEQRVFOZHA-ZRGSRPPYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N14O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2708802.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)

![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2708809.png)

![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)

![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)

![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)